2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride
Description
Properties
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSQBQDHGGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclobutanone Intermediates from Carbohydrate Derivatives
One prominent method for preparing bicyclic oxygen-containing compounds like 2-Oxabicyclo[4.2.0]octan derivatives involves the transformation of carbohydrate precursors into cyclobutanone intermediates, which are then converted into the target bicyclic structures.
Starting Material and Reaction Conditions : Di-O-acetyl-D-arabinal is employed as a starting carbohydrate derivative. It undergoes a reaction in dry diethyl ether under nitrogen atmosphere at room temperature, followed by treatment with zinc dust and acetic acid at low temperature (273 K). The reaction is stirred for about 60 minutes before workup involving filtration and extraction steps.
Oxime Formation and Reduction : The cyclobutanone intermediate is further converted into an oxime by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in aqueous ethanol at elevated temperature (327 K). This oxime can be subsequently reduced or transformed into amine derivatives, which are precursors for the target compound.
Isolation and Purification : The product is isolated by column chromatography using hexane/ethyl acetate mixtures, achieving yields up to 83% for the cyclobutanone intermediate.
This method provides a route to bicyclic amines via oxime intermediates derived from carbohydrate-based cyclobutanones, which can be adapted for preparing 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride.
Iodocyclization of Alkenyl Alcohols to Form 2-Oxabicyclo[2.2.2]octane Cores
Though focused on a related bicyclic system (2-oxabicyclo[2.2.2]octane), the iodocyclization approach offers insights into the synthesis of bicyclic oxygen-containing amines, which can be adapted for 2-oxabicyclo[4.2.0]octane systems.
Key Step : The iodocyclization involves treatment of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile, leading to the formation of the bicyclic ether core.
Modular Synthesis : This approach allows the introduction of one or two functional groups for subsequent modification, enabling the synthesis of bioisosteres with amine substituents after further functional group transformations.
Reaction Conditions and Yields : The reaction often requires heating for efficiency and yields of 50-67% are reported for iodide intermediates, which can be further converted into amines.
Adaptations for Amine Derivatives : Attempts to assemble 2-azabicyclo[2.2.2]octane skeletons via this strategy have been successful, demonstrating the feasibility of generating nitrogen-containing bicyclic compounds related to this compound.
Oxetane Ring Formation via Rhodium-Catalyzed O=H Insertion and Cyclization
Oxetane derivatives, structurally related to bicyclic ethers, are synthesized using rhodium-catalyzed diazo compound insertion into O–H bonds, followed by cyclization to form the oxetane ring. This method is relevant as oxetane rings are key substructures in bicyclic oxygen-containing amines.
O=H Insertion Step : Diazo compounds such as diazomalonate react with alcohols (e.g., bromoethanol) under rhodium(II) acetate catalysis to form ether intermediates in high yields (up to 97%).
Cyclization Step : The ether intermediates undergo base-promoted intramolecular cyclization (e.g., using sodium hydride in DMF) to form oxetane rings with yields ranging from 43% to 88%, depending on substituents and reaction conditions.
Substituent Effects : Both aryl and alkyl substituents on the alcohol precursor are tolerated, allowing the synthesis of diversely substituted oxetanes. Enantioenriched alcohols lead to enantioenriched oxetanes with retention of configuration.
| Entry | Aryl Substituent | Yield of O=H Insertion (%) | Yield of Cyclization (%) |
|---|---|---|---|
| 1 | Phenyl | 79 | 84 |
| 3 | p-Tolyl | 76 | 77 |
| 4 | Fluoroaryl | 95 | 81 |
| 7 | Bromoaryl | 68 | 83 |
| Entry | X (Leaving Group) | Y (Substituent) | O=H Insertion Yield (%) | Cyclization Yield (%) |
|---|---|---|---|---|
| 1 | Br | CH2OBn | 67 | 89 |
| 2 | Br | CH2OPh | 92 | 65 |
| 6 | Cl | CH2OiPr | 97 | 75 |
This strategy offers a mild, versatile approach for constructing bicyclic oxygen-containing frameworks and can be tailored for amine-functionalized derivatives such as this compound.
Summary Table: Comparison of Preparation Methods
| Methodology | Key Features | Yields (%) | Applicability to this compound |
|---|---|---|---|
| Carbohydrate-Derived Cyclobutanone + Oxime | Uses carbohydrate precursors; oxime intermediates; zinc reduction | Cyclobutanone: ~83; Oxime formation: high | Directly relevant; provides amine intermediates |
| Iodocyclization of Alkenyl Alcohols | Molecular iodine cyclization; modular functionalization | 50-67 | Adaptable; demonstrated for related bicyclic amines |
| Rhodium-Catalyzed O=H Insertion + Cyclization | Diazo insertion into alcohols; base-promoted cyclization | O=H insertion: 67-97; Cyclization: 43-88 | Versatile; applicable for oxetane and bicyclic ether synthesis |
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like water, alcohols, or amines can be used, often in the presence of acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxylated or aminated products.
Scientific Research Applications
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study biological processes involving epoxide-containing molecules.
Medicine: It may be employed in the development of new drugs, particularly those targeting diseases where epoxide chemistry is relevant.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-oxabicyclo[4.2.0]octan-7-amine hydrochloride exerts its effects depends on the specific application. In general, the compound can interact with biological targets through its epoxide ring, which can open and form covalent bonds with nucleophiles in biological molecules. This interaction can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique bicyclo[4.2.0] scaffold differentiates it from other bicyclic systems, such as bicyclo[2.2.2]octanes and cubanes. Below is a detailed comparison with analogous compounds:
Bicyclo[2.2.2]octane Derivatives
- Geometric Parameters : The bicyclo[2.2.2]octane core exhibits shorter interatomic distances (r = 2.54–2.56 Å ) compared to para-substituted phenyl rings (r = 2.88–2.89 Å ), enhancing structural rigidity.
- Acidity/Basicity : Incorporation of a β-oxygen atom in 2-oxabicyclo[2.2.2]octanes (e.g., compound 47 ) fine-tunes acidity (pKa = 4.4 ), closely matching phenylcarboxylic acids (pKa = 4.5 ).
- Solubility and Stability : Bicyclo[2.2.2]octane analogs of Imatinib showed three-fold lower water solubility than the parent drug, whereas 2-oxabicyclo[2.2.2]octane analogs improved solubility and metabolic stability.
Chromene-Based Scaffolds
Chromene derivatives (e.g., 7-oxime molecules) are structurally distinct but share applications in bioactive molecule design. For example, compound 83 (a chromene-oxime derivative) demonstrated superior binding affinity for α-amylase and α-glucosidase compared to bicyclic analogs, highlighting the trade-off between rigidity and enzymatic interaction.
Cubane and Other Bicyclic Systems
Cubanes and bicyclo[3.2.0]heptanes (e.g., β-lactam antibiotics) prioritize high strain energy for reactivity. In contrast, 2-oxabicyclo[4.2.0]octan-7-amine hydrochloride balances moderate strain with functional group versatility, making it more suitable for stable drug intermediates.
Research Findings and Limitations
- Bioisosteric Potential: While 2-oxabicyclo[2.2.2]octanes are validated phenyl bioisosteres, the [4.2.0] system remains understudied. Its larger ring size may offer distinct conformational flexibility but could reduce metabolic stability compared to smaller bicyclic systems.
- Synthetic Utility : The compound’s hydrochloride salt form enhances solubility in polar solvents, a critical advantage over neutral bicyclo[2.2.2]octanes.
- Gaps in Data: No direct studies on the biological activity or detailed physicochemical properties (e.g., logP, melting point) of this compound are available in the literature, necessitating further research.
Biological Activity
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride (CAS No. 1797303-39-9) is a bicyclic amine characterized by its unique oxabicyclic structure and amine functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, which involve interactions with various molecular targets, including enzymes and receptors.
- Molecular Formula : CHClNO
- Molecular Weight : 163.65 g/mol
- CAS Number : 1797303-39-9
The biological activity of this compound is primarily associated with its ability to bind to specific biological targets, leading to modulation of various cellular functions. Research indicates that the compound can influence cellular signaling pathways and enzyme activities by interacting with distinct binding sites on proteins and receptors .
Enzyme Interaction
Studies have shown that this compound can modulate enzyme activities, potentially altering metabolic pathways within cells. This modulation is significant in understanding the compound's therapeutic potential in treating diseases where enzyme dysfunction is a factor.
Cellular Effects
The compound has been observed to affect cellular functions such as:
- Cell Proliferation : In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential anticancer properties.
- Apoptosis Induction : Some derivatives of similar bicyclic compounds have shown the ability to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, suggesting a mechanism that may be relevant for this compound as well .
Comparative Analysis with Similar Compounds
To highlight the unique biological activity of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rac-(1R,6S)-2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride | Bicyclic amine with oxabicyclic framework | Modulates enzyme activity; potential anticancer effects |
| Rac-(1R,6S,7S)-2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride | Similar bicyclic structure | Inhibitory effects on cell growth; apoptosis induction |
| (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride | Bicyclic amine; different stereochemistry | Used as a probe for enzyme-substrate interactions |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study demonstrated that certain derivatives exhibited significant inhibition of cell growth in various cancer cell lines (e.g., HL60) at concentrations as low as 10 µM, suggesting a promising avenue for further research into its anticancer properties .
- Enzyme Modulation : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications targeting metabolic disorders.
- Apoptotic Mechanisms : Similar compounds have been shown to induce apoptosis through ROS generation, which may also be relevant for understanding the mechanisms through which this compound exerts its biological effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with quantum chemical reaction path searches to identify energetically favorable pathways, followed by iterative experimental validation. Use computational tools to screen catalysts and solvents, as demonstrated in integrated computational-experimental frameworks (e.g., ICReDD’s approach). Optimize reaction conditions (temperature, pressure) using statistical design of experiments (DoE) to maximize yield and minimize side products .
Q. What analytical techniques are recommended for determining the purity and structural integrity of this compound?
- Methodological Answer :
- Spectrophotometry : Employ oxidative coupling reactions with validated protocols (e.g., using 4-aminoantipyrine derivatives) for quantitative analysis .
- Chromatography : Use HPLC with pharmacopeial reference standards (e.g., EP/BP guidelines) to verify purity against known impurities .
- Spectroscopy : Confirm structural features via H/C NMR and FT-IR, cross-referenced with NIST spectral databases .
Q. How should researchers handle safety protocols when working with this compound?
- Methodological Answer : Adhere to MedChemExpress safety guidelines: conduct work in fume hoods, use PPE (gloves, lab coats), and maintain emergency spill kits. Validate material stability under experimental conditions (e.g., thermal sensitivity) and document risk assessments for acute toxicity and environmental hazards .
Advanced Research Questions
Q. How can computational modeling be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Reactivity Prediction : Apply density functional theory (DFT) to model substituent effects on electronic and steric properties.
- Virtual Screening : Use molecular docking simulations to assess binding affinity against biological targets (e.g., enzymes or receptors).
- Feedback Loops : Integrate experimental results (e.g., kinetic data) into machine learning models to refine predictive accuracy .
Q. What methodologies are effective in resolving contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer :
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference.
- Multi-Technique Analysis : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational transition-state analysis to identify mechanistic discrepancies.
- Peer Consultation : Engage with interdisciplinary teams or forums to critique assumptions in computational parameterization (e.g., solvent effects in DFT) .
Q. How can researchers optimize the scalability of synthetic procedures while maintaining yield and purity?
- Methodological Answer :
- Process Simulation : Use chemical engineering software to model mass transfer and heat distribution in large-scale reactors.
- Separation Technologies : Implement membrane-based purification (e.g., nanofiltration) to isolate the compound from byproducts efficiently.
- Quality-by-Design (QbD) : Apply statistical process control (SPC) to monitor critical parameters (e.g., pH, agitation rate) during scale-up .
Q. What strategies are recommended for documenting and reproducing experimental results involving this compound?
- Methodological Answer :
- Detailed Protocols : Specify exact reagent grades, equipment calibration data, and environmental conditions (humidity, temperature).
- Data Repositories : Share raw spectra, chromatograms, and computational input files via open-access platforms to ensure transparency.
- Independent Validation : Collaborate with third-party labs to replicate key findings, addressing potential biases in methodology .
Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
